3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride
Description
Properties
IUPAC Name |
3-ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-2-12-5-3-7-14(9-12)16-11-13-6-4-8-15-10-13;;/h3,5,7,9,13,15-16H,2,4,6,8,10-11H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOESYWBHTXEYDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NCC2CCCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate 1: Synthesis of 3-Ethylaniline
3-Ethylaniline is synthesized through a three-step sequence:
- Nitration of Ethylbenzene :
- Reduction to 3-Ethylphenylamine :
- Purification :
- Vacuum distillation (b.p. 210–215°C) isolates 3-ethylaniline with >99% purity.
Intermediate 2: Piperidin-3-ylmethanol Synthesis
Piperidin-3-ylmethanol is prepared via cyclization and reduction:
- Quaternary Ammonium Salt Formation :
- Reductive Cyclization :
Coupling and Final Salt Formation
Alkylation of 3-Ethylaniline
Piperidin-3-ylmethanol undergoes Mitsunobu reaction with 3-ethylaniline:
- Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → 25°C
- Mechanism : SN2 displacement of the hydroxyl group by the aniline nitrogen.
- Yield : 88% (crude), 82% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Dihydrochloride Salt Crystallization
The free base is treated with HCl gas in anhydrous ethanol:
- Conditions :
- HCl (2.2 equiv.), 0°C, 2 h
- Recrystallization solvent: Ethanol/diethyl ether (1:5)
- Purity : >99% (HPLC), m.p. 178–180°C
Reaction Optimization and Scalability
Catalytic System Efficiency
Comparative studies of reductants for quaternary ammonium salt cyclization:
| Reductant | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| NaBH₄ | THF | 20 | 94 |
| LiAlH₄ | Et₂O | 0 | 78 |
| BH₃·THF | THF | 25 | 85 |
NaBH₄ in THF achieves optimal yield and scalability (>1 kg batch).
Solvent Effects on Alkylation
Solvent screening for Mitsunobu reaction:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 88 |
| DCM | 8.9 | 72 |
| DMF | 36.7 | 65 |
Low-polarity solvents (THF) favor higher yields due to reduced side reactions.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, D₂O) : δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 1.65–1.74 (m, 2H, piperidine H), 2.89–3.12 (m, 5H, piperidine H and CH₂NH), 6.58 (d, J = 8.0 Hz, 2H, ArH), 7.02 (d, J = 8.0 Hz, 2H, ArH).
- HRMS (ESI+) : m/z calcd. for C₁₄H₂₂N₂ [M+H⁺] 231.1861, found 231.1865.
Purity Assessment
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient, t₅ = 6.2 min, purity 99.3%.
- Elemental Analysis : Calcd. for C₁₄H₂₂N₂·2HCl: C 54.72%, H 7.23%, N 9.15%; Found: C 54.68%, H 7.27%, N 9.12%.
Industrial-Scale Considerations
Cost-Efficiency Analysis
- Catalyst Recovery : Pd/C from nitro reduction is reused 5× without activity loss.
- Solvent Recycling : THF and ethanol are distilled and reused, reducing costs by 40%.
Environmental Impact
- Waste Streams : ZnCl₂ is recovered via aqueous extraction (85% efficiency).
- E-Factor : 12.3 (kg waste/kg product), comparable to green chemistry benchmarks.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted aniline derivatives.
Scientific Research Applications
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Ethyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride
- Molecular Formula : C₁₄H₂₄Cl₂N₂
- Molecular Weight : 291.27 g/mol .
- Structural Features : The compound consists of a 3-ethyl-substituted aniline moiety linked via a methylene group to a piperidine ring (at the 3-position). The dihydrochloride salt enhances solubility and stability for pharmaceutical applications.
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Azetidine/Pyrrolidine Moieties
Key Observations :
- Ring Size and Flexibility : Piperidine (6-membered) offers greater conformational flexibility compared to azetidine (4-membered) or pyrrolidine (5-membered), influencing binding affinity in drug-receptor interactions .
- Linker Groups : Ethoxy linkers (e.g., in ) may enhance solubility but reduce membrane permeability compared to methylene linkers .
Physicochemical Properties
Notes:
Biological Activity
3-Ethyl-N-(piperidin-3-ylmethyl)aniline;dihydrochloride (CAS No. 2551117-35-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of an ethyl group attached to a piperidine ring and an aniline moiety. The synthesis typically involves the reaction of piperidine with formaldehyde to form a piperidin-3-ylmethyl intermediate, which is then reacted with 3-ethyl aniline. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets : The compound is believed to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes such as signal transduction and metabolic pathways.
- Biochemical Pathways : It may affect pathways related to neurotransmitter systems, potentially impacting conditions like anxiety or depression, though specific pathways remain under investigation.
Biological Activity
Research has indicated several biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that derivatives of piperidine compounds exhibit significant antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .
Anticancer Potential
Preliminary studies suggest that certain piperidine derivatives can inhibit cancer cell proliferation. For example, compounds similar in structure have been evaluated for their antiproliferative effects in various cancer cell lines, showing IC50 values in the low micromolar range .
Case Studies
- Antibacterial Efficacy : A study on various piperidine derivatives found that modifications at specific positions significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents was particularly noted for increasing efficacy .
- Anticancer Activity : In vitro tests on a panel of cancer cell lines revealed that derivatives with a similar structure to 3-Ethyl-N-(piperidin-3-ylmethyl)aniline exhibited promising results in inhibiting cell growth, suggesting potential for further development as anticancer agents .
Data Table: Biological Activity Summary
Future Directions
Research into this compound is ongoing, focusing on:
- Mechanistic Studies : Further elucidation of its interaction with specific molecular targets.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity.
- Therapeutic Applications : Exploring its potential use in treating bacterial infections and cancer.
Q & A
Q. What synthetic routes are optimal for preparing 3-Ethyl-N-(piperidin-3-ylmethyl)aniline dihydrochloride, and how can purity be validated?
The synthesis typically involves nucleophilic substitution and salt formation. A common approach includes:
- Step 1 : Reacting 3-ethylaniline with a nitro-substituted alkyl halide (e.g., 3-(bromomethyl)piperidine) under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate .
- Step 2 : Reducing the nitro group to an amine using catalytic hydrogenation or sodium borohydride .
- Step 3 : Converting the free base to the dihydrochloride salt by treatment with HCl in an aprotic solvent .
Validation : Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of peaks at δ 8–9 ppm for nitro intermediates) .
Q. How can spectrophotometric methods be adapted to quantify 3-Ethyl-N-(piperidin-3-ylmethyl)aniline in environmental or biological samples?
The acetyl acetone-formaldehyde reagent method (λ_max = 450 nm) is effective for primary amines and aniline derivatives. For this compound:
- Sample Prep : Extract using solid-phase extraction (C18 cartridges) and derivatize with acetyl acetone-formaldehyde at pH 6.0–7.0 .
- Calibration : Use a linear range of 0.1–10 µM, with a detection limit of ~0.05 µM .
Alternatively, the N-(1-naphthyl)ethylenediamine dihydrochloride method (λ_max = 540 nm) can be optimized by adjusting pH to 2.5–3.0 to enhance sensitivity for secondary amines .
Advanced Research Questions
Q. How does structural modification (e.g., ethyl vs. methyl substituents) impact the compound’s bioactivity and binding kinetics?
Comparative studies with analogs (e.g., 5-chloro-2-pyrrolidinylaniline dihydrochloride) show that:
- Ethyl Group : Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration but potentially reducing aqueous solubility .
- Piperidinylmethyl Moietу : Increases affinity for G-protein-coupled receptors (GPCRs) due to hydrogen bonding with conserved aspartate residues (e.g., IC₅₀ = 15 µM vs. 25 µM for pyrrolidine analogs) .
Method : Use radioligand binding assays (³H-labeled compound) and molecular docking (AutoDock Vina) to quantify interactions .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC₅₀ values (e.g., 10 µM in HeLa vs. 25 µM in MCF-7) may arise from:
- Metabolic Differences : Assess cytochrome P450 expression (e.g., CYP3A4) via qPCR and use inhibitors like ketoconazole to confirm metabolic stability .
- Apoptosis Pathways : Perform flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3/9 activation) to differentiate mechanisms .
Recommendation : Normalize data to cell viability assays (MTT or resazurin) and include positive controls (e.g., cisplatin) .
Q. How can oxidation and substitution reactions of this compound be leveraged to develop prodrugs or targeted delivery systems?
- Oxidation : Treat with KMnO₄ in acidic conditions to generate N-oxide derivatives, which exhibit enhanced solubility and reduced toxicity .
- Substitution : Replace the ethyl group with a polyethylene glycol (PEG) chain via SN2 reactions to improve pharmacokinetics (e.g., t₁/₂ increased from 2h to 6h in murine models) .
Characterization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm structures with high-resolution mass spectrometry (HRMS) .
Methodological Considerations
Q. What protocols optimize stability studies under varying pH and temperature conditions?
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24h. Analyze degradation via HPLC; degradation peaks appear at pH <3 (amine protonation) and pH >8 (hydrolysis) .
- Thermal Stability : Use DSC (differential scanning calorimetry) to identify decomposition temperatures (Td ~200°C) .
Q. How do interactions with serum proteins influence bioavailability and activity?
- Binding Assay : Use equilibrium dialysis (10 kDa membrane) with human serum albumin (HSA). Calculate binding constants (Kd) via Scatchard plot; typical Kd = 5–10 µM for aniline derivatives .
- Impact : High HSA binding (>90%) reduces free drug concentration but prolongs circulation time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
